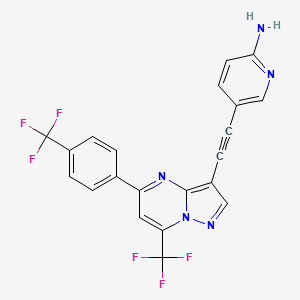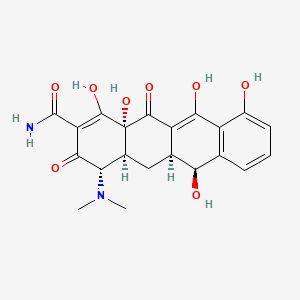
二甲基乙二肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
二乙酰二肟在科学研究中具有广泛的应用:
作用机制
二乙酰二肟主要通过与金属离子形成配位络合物来发挥作用。 该化合物中的肟基充当配体,与金属离子结合形成稳定的螯合物 . 然后,这些络合物可以参与各种化学反应,包括催化和氧化还原过程 . 二乙酰二肟的分子靶标包括镍、钯和钴等金属离子,所涉及的途径通常与金属离子运输和储存有关 .
类似化合物:
水杨醛肟: 另一种用于金属离子检测和络合的肟化合物.
独特性: 二乙酰二肟能够与镍和钯离子形成高度稳定的络合物,使其在分析化学和金属精炼方面特别有价值 . 其相对简单的合成和高产率也使其成为工业应用中具有吸引力的试剂 .
生化分析
Biochemical Properties
Dimethylglyoxime plays a significant role in biochemical reactions due to its ability to chelate metal ionsThis interaction is highly specific, allowing for the selective detection of nickel even in the presence of other metal ions . The compound also interacts with other metal ions such as palladium and cobalt, forming stable complexes that are useful in various analytical and industrial processes .
Cellular Effects
Dimethylglyoxime influences cellular processes by binding to metal ions within cells. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of nickel ions by dimethylglyoxime can inhibit nickel-dependent enzymes, thereby altering metabolic pathways and gene expression profiles . Additionally, the compound’s ability to form complexes with other metal ions can impact cellular functions by modulating the availability of these ions for biochemical reactions .
准备方法
合成路线和反应条件: 二乙酰二肟可以通过以丁酮为起始原料的多步法合成。第一步是丁酮与亚硝酸乙酯反应生成二乙酰一肟。 然后,将该中间体与羟胺单磺酸钠反应生成二乙酰二肟 . 反应条件通常包括控制温度和使用催化剂以确保高产率和纯度。
工业生产方法: 更有效的工业方法是将二乙酰与强水氨和过氧化氢在催化剂存在下反应。 该方法允许一步合成二乙酰二肟,减少了反应步骤并提高了生产效率 . 反应在 10 到 70 摄氏度之间进行,所使用的催化剂可以循环利用,使该工艺更加环保 .
化学反应分析
反应类型: 二乙酰二肟会发生各种化学反应,包括:
常用试剂和条件:
镍和钯络合: 通常涉及在水溶液或醇溶液中使用金属盐,如氯化镍或氯化钯.
氧化: 在控制条件下可以使用过氧化氢等强氧化剂.
主要产品:
镍和钯络合物: 这些络合物通常用于重量分析,并作为各种化学反应的催化剂.
相似化合物的比较
Salicylaldoxime: Another oxime compound used in metal ion detection and complexation.
Hydroxylamine: A related compound that also forms complexes with metal ions but has different reactivity and applications.
Uniqueness: Diacetyldioxime is unique in its ability to form highly stable complexes with nickel and palladium ions, making it particularly valuable in analytical chemistry and metal refining . Its relatively simple synthesis and high yield also make it an attractive reagent for industrial applications .
属性
CAS 编号 |
95-45-4 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC 名称 |
(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |
InChI 键 |
JGUQDUKBUKFFRO-GLIMQPGKSA-N |
SMILES |
CC(=NO)C(=NO)C |
手性 SMILES |
C/C(=N/O)/C(=N\O)/C |
规范 SMILES |
CC(=NO)C(=NO)C |
外观 |
Solid powder |
物理描述 |
Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Dimethylglyoxime; AI3-14925; AI3 14925; AI314925 |
蒸汽压力 |
0.00069 [mmHg] |
产品来源 |
United States |
Q1: How does dimethylglyoxime interact with nickel?
A1: Dimethylglyoxime acts as a bidentate ligand, forming a chelate complex with nickel ions [, , ]. In an alkaline solution, two molecules of dimethylglyoxime lose a proton each and coordinate to the nickel ion through the nitrogen atoms of the oxime groups, forming a stable, intensely colored red complex, bis(dimethylglyoximato)nickel(II) [, , , ].
Q2: What are the downstream effects of dimethylglyoxime-nickel complex formation?
A2: The formation of the intensely colored red complex serves as a qualitative and quantitative indicator for the presence of nickel [, , , ]. This characteristic color reaction enables the detection of minute quantities of nickel in various matrices, including alloys, biological samples, and environmental samples [, , ].
Q3: What is the molecular formula and weight of dimethylglyoxime?
A3: The molecular formula of dimethylglyoxime is C4H8N2O2, and its molecular weight is 116.12 g/mol [].
Q4: What spectroscopic data are available for dimethylglyoxime and its complexes?
A4: Dimethylglyoxime and its complexes have been extensively studied using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: IR spectra provide information about the functional groups present in the molecule and their coordination modes in complexes [, , ]. Studies have shown that in metal complexes, dimethylglyoxime coordinates through the nitrogen atoms of the oxime groups, evidenced by shifts in the characteristic IR bands [, , ].
- Ultraviolet-visible (UV-vis) spectroscopy: The formation of the red nickel-dimethylglyoxime complex is associated with a distinct absorption band in the visible region, allowing for quantitative analysis of nickel content using spectrophotometry [, , ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides information about the structure and electronic environment of dimethylglyoxime and its complexes []. Studies have investigated the electronic transmission effects in cobalt(III) dimethylglyoxime complexes using NMR [].
- Electron Spin Resonance (ESR) spectroscopy: ESR spectroscopy has been utilized to study the radical species generated upon irradiation of dimethylglyoxime crystals, providing insights into their structure and reactivity [, ].
Q5: Have there been any computational studies on dimethylglyoxime and its complexes?
A5: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and bonding properties of dimethylglyoxime complexes, particularly in relation to their catalytic activity []. These studies have provided insights into the factors influencing the bond dissociation energies of metal-carbon bonds in cobaloximes, which are relevant to their role as models for coenzyme B12 [].
Q6: What analytical methods are commonly used to determine nickel using dimethylglyoxime?
A6: Several analytical methods utilize the nickel-dimethylglyoxime complex formation for nickel determination:
- Spectrophotometry: The most common method involves measuring the absorbance of the red complex at a specific wavelength (usually around 445 nm) using a UV-Vis spectrophotometer [, , , ]. This method is simple, sensitive, and widely employed for routine analysis.
- Gravimetry: Nickel can be precipitated quantitatively as the red nickel-dimethylglyoxime complex, which can be filtered, dried, and weighed for gravimetric determination []. This method is less common than spectrophotometry but offers high accuracy for higher nickel concentrations.
- Electrochemical techniques: Electrochemical methods, such as voltammetry, have also been explored for nickel determination using dimethylglyoxime as a complexing agent [, ]. These methods offer advantages in terms of sensitivity and selectivity.
Q7: What are the limitations of using dimethylglyoxime for nickel analysis?
A7: Although dimethylglyoxime is a highly selective reagent for nickel, some interferences may arise from other metal ions, particularly those forming colored complexes in alkaline solutions, such as copper, cobalt, and iron [, , ]. These interferences can often be minimized by adjusting the pH, using masking agents, or employing separation techniques before analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)








